1-(2-Methyl-6-nitrophenyl)guanidine
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Overview
Description
1-(2-Methyl-6-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, in particular, features a nitro group and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety.
Preparation Methods
The synthesis of 1-(2-Methyl-6-nitrophenyl)guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Traditional Synthesis: The traditional synthesis of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods can also be adapted for the synthesis of this compound.
Chemical Reactions Analysis
1-(2-Methyl-6-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-6-nitrophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
1-(2-Methyl-6-nitrophenyl)guanidine can be compared with other guanidines such as:
2-Methyl-5-nitrophenylguanidine: Similar in structure but with different positional isomers of the nitro and methyl groups.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine moiety, affecting their reactivity and applications.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have cyclic structures and unique properties.
Properties
Molecular Formula |
C8H10N4O2 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-methyl-6-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-3-2-4-6(12(13)14)7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
OPCMBHZSJPLUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
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